molecular formula C21H14Br2IN3O3 B11970771 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 303082-86-2

4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No.: B11970771
CAS No.: 303082-86-2
M. Wt: 643.1 g/mol
InChI Key: ZFQVVNXSNWTLFW-KBKYJPHKSA-N
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Description

4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C21H14Br2IN3O3 and a molecular weight of 643.076 g/mol . This compound is notable for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Amination: The addition of an amino group to the brominated benzoyl compound.

    Carbohydrazonoylation: The formation of the carbohydrazonoyl group.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .

Chemical Reactions Analysis

4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

303082-86-2

Molecular Formula

C21H14Br2IN3O3

Molecular Weight

643.1 g/mol

IUPAC Name

[4-[(E)-[(2-amino-3,5-dibromobenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C21H14Br2IN3O3/c22-13-9-16(19(25)17(23)10-13)20(28)27-26-11-12-5-7-14(8-6-12)30-21(29)15-3-1-2-4-18(15)24/h1-11H,25H2,(H,27,28)/b26-11+

InChI Key

ZFQVVNXSNWTLFW-KBKYJPHKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)N)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)N)I

Origin of Product

United States

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